molecular formula C21H32O3 B12812079 ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

Cat. No.: B12812079
M. Wt: 332.5 g/mol
InChI Key: FCQGWWDBRAODGV-ZSRFEAIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione” is a complex organic molecule. It belongs to the class of steroids, which are characterized by their cyclopenta[a]phenanthrene ring structure. This compound is notable for its hydroxyl and ketone functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. One common approach is the hydroxylation of a suitable steroid intermediate, followed by selective oxidation to introduce the ketone functionality. The reaction conditions often require the use of strong oxidizing agents, such as chromium trioxide or potassium permanganate, under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form additional ketone or carboxylic acid functionalities.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex steroid derivatives.

    Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate the expression of target genes, leading to various physiological responses. The hydroxyl and ketone groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: Another steroid with a similar cyclopenta[a]phenanthrene ring structure but differing in functional groups.

    Estradiol: A steroid hormone with hydroxyl groups at different positions, leading to distinct biological activities.

    Cortisol: A glucocorticoid with additional hydroxyl and ketone functionalities, known for its anti-inflammatory effects.

Uniqueness

The unique combination of hydroxyl and ketone groups in “ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione” contributes to its distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering unique properties not found in other similar steroids.

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O3.C2H6/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18;1-2/h11-13,22H,3-10H2,1-2H3;1-2H3/t11-,12-,13-,18+,19-;/m0./s1

InChI Key

FCQGWWDBRAODGV-ZSRFEAIRSA-N

Isomeric SMILES

CC.C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O

Canonical SMILES

CC.CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

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